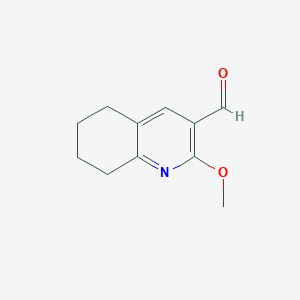

2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde

Beschreibung

Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol Structure: Features a partially saturated tetrahydroquinoline core with a methoxy group at position 2 and an aldehyde group at position 3 . Key Properties:

- Reactivity: The aldehyde group enables oxidation (to carboxylic acid) or reduction (to alcohol), while the methoxy group facilitates nucleophilic substitution .

- Biological Activities: Exhibits antiproliferative, antioxidant, and neuroprotective effects, primarily through ROS induction and mitochondrial dysfunction in cancer cells .

Eigenschaften

Molekularformel |

C11H13NO2 |

|---|---|

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

2-methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde |

InChI |

InChI=1S/C11H13NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h6-7H,2-5H2,1H3 |

InChI-Schlüssel |

XIUSGWDZCGZUMD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2CCCCC2=N1)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization in the presence of catalytic systems. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide

Major Products Formed

Oxidation: 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carboxylic acid.

Reduction: 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares substituents, reactivity, and biological activities of structurally related quinoline derivatives:

| Compound Name | Substituents/Modifications | Key Properties/Biological Activities | References |

|---|---|---|---|

| 2-Methoxyquinoline-3-carbaldehyde | Methoxy (C2), aldehyde (C3); fully aromatic ring | Lower solubility due to aromaticity; moderate anticancer activity | |

| 6-Fluoro-2-methoxyquinoline-3-carbaldehyde | Fluoro (C6), methoxy (C2), aldehyde (C3) | Enhanced electron-withdrawing effects; improved enzyme inhibition | |

| 6,7-Dimethoxyquinoline-3-carbaldehyde | Methoxy (C6, C7), aldehyde (C3) | Increased steric hindrance; altered binding affinity to targets | |

| 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride | Chloro (C2), carbonyl chloride (C3), tetrahydro ring | High electrophilicity; used in peptide coupling reactions | |

| Methyl 2-amino-8-methoxyquinoline-3-carboxylate | Amino (C2), methoxy (C8), ester (C3) | Enhanced solubility and stability; potential CNS drug candidate | |

| 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid | Carboxylic acid (C3), tetrahydro ring | Participates in salt formation; antioxidant properties |

Key Differentiators of 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde

- Tetrahydroquinoline Core: Increases conformational flexibility, improving binding to biological targets like enzymes and receptors .

- Dual Functional Groups : The methoxy group directs electrophilic substitutions, while the aldehyde enables diverse derivatization (e.g., Schiff base formation) .

- Selective Bioactivity : Demonstrates cancer cell-selective ROS induction, minimizing off-target effects in healthy cells .

Biologische Aktivität

2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a fused bicyclic structure that includes a nitrogen atom in the ring system. Its molecular formula is C_12H_15NO_2, with a molecular weight of approximately 193.23 g/mol. The presence of the methoxy group at the 2-position and an aldehyde functional group at the 3-position contributes to its reactivity and biological activity.

Biological Activities

Research indicates that tetrahydroquinoline derivatives exhibit a range of pharmacological effects. Below are some notable biological activities associated with 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde:

- Antiproliferative Activity : Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives of tetrahydroquinoline have been reported to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis .

- Antioxidant Properties : The compound may also exhibit antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases .

- Neuroprotective Effects : Some studies suggest that related compounds possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases.

The mechanisms through which 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde exerts its biological effects are multifaceted:

- Induction of Oxidative Stress : The compound can enhance ROS production within cells, particularly in cancerous tissues where oxidative stress is already elevated. This selective targeting may help overcome drug resistance in tumors .

- Mitochondrial Dysfunction : By disrupting mitochondrial membrane potential, the compound can trigger apoptotic pathways in cancer cells .

- Binding Affinity : Interaction studies have indicated that this compound may bind effectively to specific biological targets, influencing various cellular pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiproliferative | Induces apoptosis in cancer cell lines | |

| Antioxidant | Reduces oxidative stress | |

| Neuroprotective | Protects against neuronal damage |

Case Study: Anticancer Activity

A study involving a library of tetrahydroquinoline derivatives demonstrated that certain compounds exhibited significant cytotoxic effects against various cancer cell lines such as HeLa (cervical carcinoma) and A2780 (ovarian carcinoma). The most active derivatives were able to disrupt cell cycle progression and induce ROS production . This suggests potential for further development into therapeutic agents targeting cancer.

Q & A

Q. What synthetic methodologies are effective for preparing 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclization of substituted precursors under acidic or catalytic conditions. For example, refluxing 2-chloroquinoline-3-carbaldehyde derivatives with HCl (37%) for 16 hours induces cyclization, followed by precipitation and vacuum filtration to isolate the product . Alternative methods using phosphorus pentachloride (PCl₅) as a chlorinating agent can modify substituents on the quinoline ring, but require careful control of stoichiometry to avoid over-chlorination . Key optimization parameters include:

- Temperature : Prolonged reflux (>12 hours) ensures complete cyclization.

- Acid concentration : Higher HCl concentrations (≥37%) improve reaction rates but may increase side products.

- Workup : Neutralization with water and filtration under reduced pressure minimizes impurities.

Q. How can spectroscopic and analytical techniques validate the purity and structure of this compound?

Answer:

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M⁺] observed at m/z 475.0936 in similar quinoline derivatives) .

- Elemental Analysis : Matches calculated vs. experimental values (e.g., C: 73.34% vs. 73.39%; H: 3.80% vs. 3.82%) .

- NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy group at δ 3.8–4.0 ppm; aldehyde proton at δ 9.8–10.2 ppm).

- HPLC : Purity >97% is achievable via gradient elution with C18 columns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution. For example, SHELX refinement (SHELXL/SHELXD) resolves bond lengths and angles in quinoline derivatives, such as the planar quinoline ring (deviation <0.02 Å) and methoxy group orientation . Key steps:

Q. What computational methods predict the electronic and steric effects of substituents on reactivity?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model substituent effects:

- Electron-withdrawing groups (e.g., Cl at position 2) increase aldehyde electrophilicity (LUMO energy: −1.8 eV vs. −1.5 eV for methoxy derivatives) .

- Steric effects : Methoxy groups at position 5 or 8 hinder nucleophilic attack at the aldehyde (steric bulk >2.5 Å) .

Software like Gaussian or ORCA can simulate reaction pathways, while molecular docking predicts binding affinities in biological studies.

Q. How do contradictory spectral data arise in structural characterization, and how can they be resolved?

Answer: Discrepancies often stem from:

- Tautomerism : The aldehyde group may exist in equilibrium with enol forms, altering NMR shifts .

- Crystallographic disorder : Partial occupancy of methoxy groups in SC-XRD requires TLS (Translation-Libration-Screw) refinement .

- Impurity interference : Byproducts from incomplete cyclization (e.g., chlorinated intermediates) skew MS/MS fragmentation patterns.

Resolution : Combine multiple techniques (e.g., 2D NMR COSY/NOESY, tandem MS) and compare with literature data for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.